molecular formula C7H8BrN3 B062003 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile CAS No. 175137-59-4

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B062003
CAS No.: 175137-59-4
M. Wt: 214.06 g/mol
InChI Key: QQTALTIGHKIMSM-UHFFFAOYSA-N
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Description

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C7H8BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .

Mechanism of Action

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTALTIGHKIMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380928
Record name (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-59-4
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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